molecular formula C11H12O2 B116878 (1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid CAS No. 23357-47-3

(1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid

Cat. No. B116878
CAS RN: 23357-47-3
M. Wt: 176.21 g/mol
InChI Key: VDLWTJCSPSUGOA-SNVBAGLBSA-N
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Description

“(1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid” is a chemical compound with the molecular formula C11H12O2 . It is also known by several synonyms such as “®-1,2,3,4-Tetrahydronaphthoic acid” and “®-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid” among others . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

A two-stage, three-step synthesis of ®-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid from 7-methoxy tetralone has been described which employed an optimized Wittig olefination of 7-methoxytetralone and Sharpless asymmetric dihydroxylation followed by platinum-catalyzed oxidation .


Molecular Structure Analysis

The molecular weight of this compound is 176.21 g/mol . The InChI code for this compound is InChI=1S/C11H12O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2,(H,12,13)/t10-/m1/s1 . The compound has a bicyclic structure with a carboxylic acid group attached to one of the carbon atoms in the ring .


Physical And Chemical Properties Analysis

“(1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid” is a solid at room temperature . It has a melting point of 82.0 to 86.0 °C and a boiling point of 135 °C/5 mmHg . It is soluble in methanol . The compound has a XLogP3-AA value of 2.4, indicating its lipophilicity .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Dopaminergic Drugs

    Göksu, SeÇen, and Sütbeyaz (2006) describe the synthesis of racemic 2-amino-1,2,3,4-tetrahydronaphthalene-5,6-diol, a dopaminergic drug, from related carboxylic acids through a series of chemical reactions including Birch reduction and Curtius reaction (Göksu, SeÇen, & Sütbeyaz, 2006).

  • Development of Chiral Diols for Lewis Acid Complexation

    Coogan et al. (2003) report the synthesis of novel diols derived from tetralone, including (1R)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, for the complexation of Lewis acids (Coogan et al., 2003).

  • PET Imaging and CNS Diseases

    Shibahara et al. (2017) synthesized carbon-11-labeled analogues of tetrahydronaphthalene derivatives for PET imaging, exploring their potential in the treatment of central nervous system diseases like Alzheimer's and Parkinson's (Shibahara et al., 2017).

  • Enantioselective Synthesis Techniques

    Ainge et al. (2003) developed an enantioselective synthesis method for (R)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, demonstrating advancements in asymmetric synthesis (Ainge et al., 2003).

  • Synthesis of Retinoid X Receptor-Selective Retinoids

    Faul et al. (2001) discuss the synthesis of retinoids using core tetrahydronaphthalene structures, contributing to treatments for type II diabetes mellitus (Faul et al., 2001).

  • Catalytic and Synthetic Processes

    Research by Han et al. (2007) outlines a large-scale, stereoselective process for synthesizing tetrahydronaphthalene derivatives, emphasizing industrial-scale chemical production (Han et al., 2007).

Biomedical and Pharmacological Research

  • Chemoenzymatic Route to Cyclic α-Quaternary α-Amino Acid Enantiomers

    Li, Rantapaju, and Kanerva (2011) describe the kinetic resolution of cyclic quaternary ethyl amino tetrahydronaphthalene analogues using Candida antarctica lipase B, demonstrating potential in pharmaceutical synthesis (Li, Rantapaju, & Kanerva, 2011).

  • Glutathione Conjugation Studies

    Watabe, Hiratsuka, and Tsurumori (1985) investigated the enantioselective glutathione conjugation of epoxy-tetrahydronaphthalene, shedding light on metabolic pathways relevant to pharmacology (Watabe, Hiratsuka, & Tsurumori, 1985).

Safety And Hazards

The compound is classified as a potential skin and eye irritant . The safety precautions recommended include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection, and seeking medical advice if skin or eye irritation occurs .

properties

IUPAC Name

(1R)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10H,3,5,7H2,(H,12,13)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLWTJCSPSUGOA-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=CC=CC=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20503907
Record name (1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid

CAS RN

23357-47-3
Record name (+)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23357-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of potassium tert-butoxide (74.13 g, 661 mmol) and N,N,N',N'-tetramethylethylenediamine (6.63M, 78.92 mL, 523 mmol) in 1.7 L of hexane was cooled to below -30° C. under a nitrogen atmosphere and then n-butyl lithium (1.6M, 327 mL, 523 mmol) was added over 15 minutes. The mixture was stirred for 15 minutes and 1,2,3,4-tetrahydronapthalene (7.36M, 85.27 mL, 623 mmol) was added. The mixture was stirred for 6 hours at 0° C. and then for 18 hours at between 0° and 20° C. The mixture was aerated with carbon dioxide for approximately 30 minutes and then approximately 1.2 L of water was added. The aqueous layer was separated, cooled in an ice-water bath and acidified with approximately 185 mL of 12N hydrochloric acid. The mixture was then extracted with ethyl acetate (2×1 L) and the combined ethyl acetate layers were dried (NaSO4). The mixture was filtered and concentrated. The residue was dissolved in 170 mL of formic acid and then the solution was diluted with 340 mL of water to give a crystalline product. The product was isolated by filtration, washed with 40 mL of water and dried. The dry material was dissolved in 0.74 L of ethyl acetate and the solution was washed with 0.5 L of water, dried (Na2SO4) and concentrated to give 1,2,3,4-tetrahydro-1-naphthoic acid (38.68 g, 219.6 mol), m.p. 74.4°-79.2° C.
Quantity
74.13 g
Type
reactant
Reaction Step One
Quantity
78.92 mL
Type
reactant
Reaction Step One
Quantity
1.7 L
Type
solvent
Reaction Step One
Quantity
327 mL
Type
reactant
Reaction Step Two
Quantity
85.27 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1.2 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid
Reactant of Route 2
(1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid
Reactant of Route 3
(1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid
Reactant of Route 4
(1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid
Reactant of Route 5
(1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid
Reactant of Route 6
(1R)-1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid

Citations

For This Compound
2
Citations
Y Shinohara, N Tsubouchi - Journal of Molecular Structure, 2020 - Elsevier
Ca 2+ -exchanged coal prepared from calcium hydroxide is a good catalyst for steam gasification of low-rank coal with a fixed-bed quartz reactor. However, it is difficult to clarify the …
Number of citations: 4 www.sciencedirect.com
Y Shinohara, N Tsubouchi - ACS omega, 2020 - ACS Publications
Our previous experimental study showed that Na + -exchanged coal prepared from low-cost natural soda ash is an excellent catalyst for steam gasification of low-rank coals using fixed-…
Number of citations: 1 pubs.acs.org

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